Imidazo[1,2-a]pyrazin-6-ylmethanamine
概要
説明
Imidazo[1,2-a]pyrazin-6-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyrazine with an appropriate aldehyde under acidic conditions to form the imidazo[1,2-a]pyrazine core. Subsequent functionalization at the 6-position with a methanamine group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazin-6-ylmethanol, while reduction could produce imidazo[1,2-a]pyrazin-6-ylmethane.
科学的研究の応用
Imidazo[1,2-a]pyrazin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of imidazo[1,2-a]pyrazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
類似化合物との比較
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring fused to an imidazole ring.
Pyrrolopyrazine: Contains a pyrazine ring fused to a pyrrole ring, exhibiting different chemical properties.
Uniqueness: Imidazo[1,2-a]pyrazin-6-ylmethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.
生物活性
Imidazo[1,2-a]pyrazin-6-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure composed of an imidazole ring and a pyrazine ring. Its molecular formula is , and it is characterized by its unique nitrogen-containing heterocyclic framework, which contributes to its biological properties.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key enzymes involved in tumor growth, making it a promising candidate for cancer therapeutics. In vitro studies have demonstrated submicromolar inhibitory effects against various cancer cell lines:
Compound | Target | IC50 (µM) |
---|---|---|
This compound | CDK9 | 0.16 |
CTN1122 (related compound) | L-CK1.2 | 0.72 |
Doxorubicin (standard) | Various | 0.5 |
These findings highlight the compound's potential as a lead in drug development for cancer treatment .
2. Neurological Modulation
This compound also shows promise in modulating neurotransmitter systems, suggesting its potential application in treating neurological disorders. Its interaction with specific receptors involved in neurotransmission may offer new avenues for addressing conditions such as depression and anxiety .
3. Antiparasitic Activity
Recent studies have identified this compound derivatives as effective against Leishmania parasites. The compound CTN1122 was noted for its ability to inhibit L-CK1.2 at low micromolar concentrations, demonstrating better efficacy than traditional therapies like miltefosine . This positions this compound as a potential candidate for the treatment of neglected tropical diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits cyclin-dependent kinases (CDKs) and casein kinases, which are crucial in cell cycle regulation and tumor proliferation.
- Receptor Interaction : It modulates neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound derivatives, researchers synthesized several analogs and assessed their cytotoxic effects on human cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.16 µM against CDK9, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antileishmanial Activity
A comparative study examined the effectiveness of various imidazo[1,2-a]pyrazine derivatives against Leishmania major. The lead compound CTN1122 exhibited significant antileishmanial activity with an IC50 of 0.72 µM and a selectivity index of 52.5 towards macrophages . This study underscores the compound's therapeutic potential in treating parasitic infections.
特性
IUPAC Name |
imidazo[1,2-a]pyrazin-6-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQDTCKEBKJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。